![molecular formula C10H17Cl2N3O3 B14798316 2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate is a chemical compound with the molecular formula C10H11N3O. It is a derivative of quinazolinone, a heterocyclic compound known for its diverse biological activities. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. The final step involves treating the benzoxazinones with ammonia solution to yield the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce reduced quinazolinone derivatives. Substitution reactions can lead to a variety of substituted quinazolinone compounds .
科学研究应用
2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study various biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic pathways .
相似化合物的比较
Similar Compounds
- 3-Amino-2-methyl-4(3H)-quinazolinone
- 2-Methyl-4H-3,1-benzoxazin-4-one
- 2-Amino-5-phenyl-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and development .
属性
分子式 |
C10H17Cl2N3O3 |
|---|---|
分子量 |
298.16 g/mol |
IUPAC 名称 |
2-(methylaminomethyl)-3H-quinazolin-4-one;dihydrate;dihydrochloride |
InChI |
InChI=1S/C10H11N3O.2ClH.2H2O/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9;;;;/h2-5,11H,6H2,1H3,(H,12,13,14);2*1H;2*1H2 |
InChI 键 |
XNEVKDGMYOFOML-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=NC2=CC=CC=C2C(=O)N1.O.O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B14798242.png)
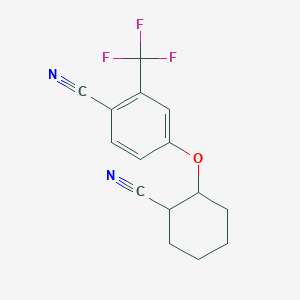
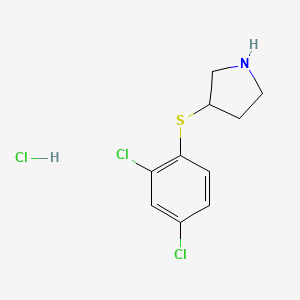
![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14798262.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14798266.png)

![[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone](/img/structure/B14798276.png)
![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)
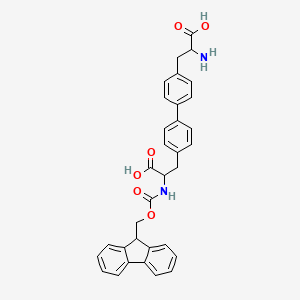

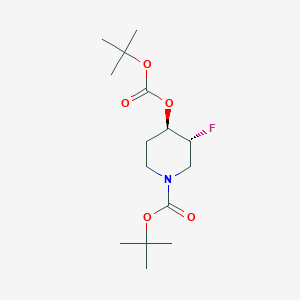
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B14798303.png)
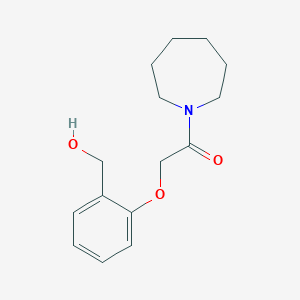
![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
